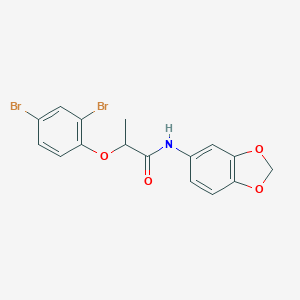
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide, also known as GBX-100, is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. GBX-100 is a selective and potent inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in gene regulation and cancer development.
Mecanismo De Acción
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide exerts its anti-cancer effects by selectively inhibiting the binding of BRD4 to acetylated histones, which are involved in the regulation of gene expression. This leads to the downregulation of several oncogenes, including c-Myc and BCL2. N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli. N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has several advantages for lab experiments. It is a selective and potent inhibitor of BRD4, which makes it a valuable tool for studying the role of BRD4 in gene regulation and cancer development. Moreover, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to be effective in vivo, which makes it a promising candidate for cancer therapy. However, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity profile are not well understood. Moreover, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide is expensive and difficult to synthesize, which limits its availability for lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide. First, more research is needed to understand the long-term effects and toxicity profile of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide. Second, the efficacy of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide in combination with other chemotherapeutic agents should be studied further. Third, the role of BRD4 in other diseases, such as inflammation and cardiovascular disease, should be investigated. Fourth, new synthetic methods for N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide should be developed to increase its availability for lab experiments. Finally, the development of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide analogs with improved potency and selectivity for BRD4 should be pursued.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide involves several steps, including the reaction of 2,4-dibromophenol with 1,3-benzodioxole-5-carboxylic acid, followed by the coupling of the resulting intermediate with 2-amino-3-(4-hydroxyphenyl)propanoic acid. The final product is obtained by the reaction of the intermediate with 1,1'-carbonyldiimidazole. The synthesis method has been optimized to achieve high yield and purity of N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. BRD4 is a promising target for cancer therapy, as it is involved in the regulation of several oncogenes. N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. Moreover, N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and bortezomib.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide |
|---|---|
Fórmula molecular |
C16H13Br2NO4 |
Peso molecular |
443.09 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dibromophenoxy)propanamide |
InChI |
InChI=1S/C16H13Br2NO4/c1-9(23-13-4-2-10(17)6-12(13)18)16(20)19-11-3-5-14-15(7-11)22-8-21-14/h2-7,9H,8H2,1H3,(H,19,20) |
Clave InChI |
FSPDCOMIOHKWMX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Br)Br |
SMILES canónico |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)








![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)
